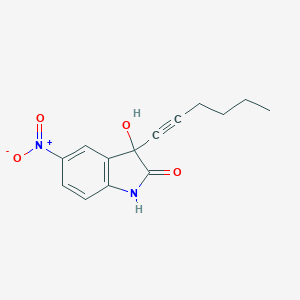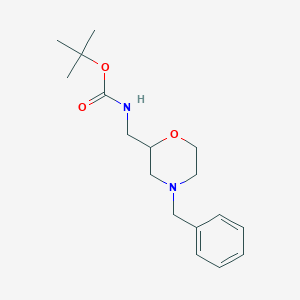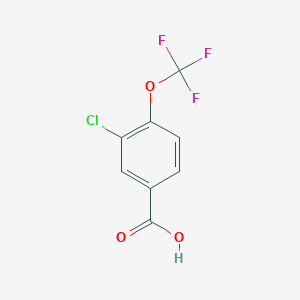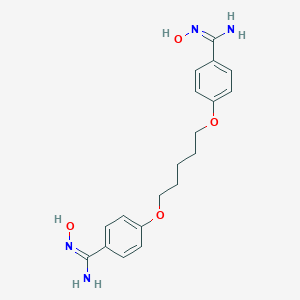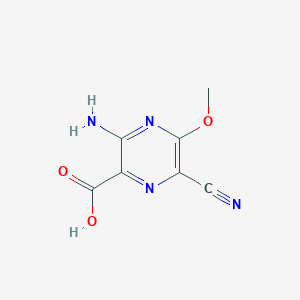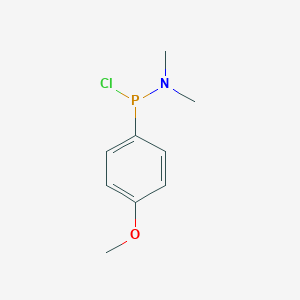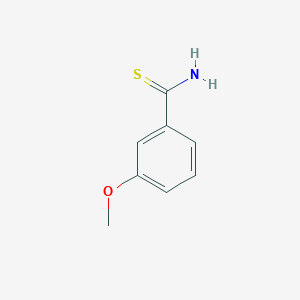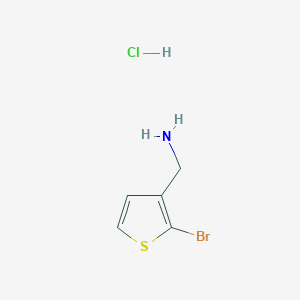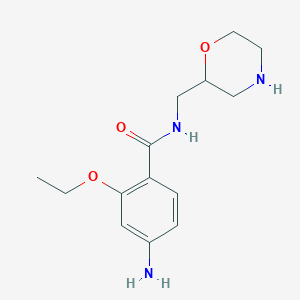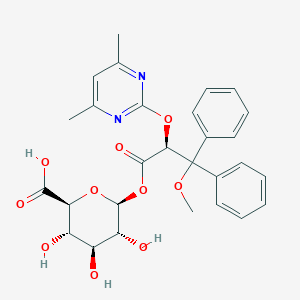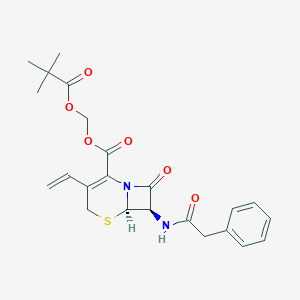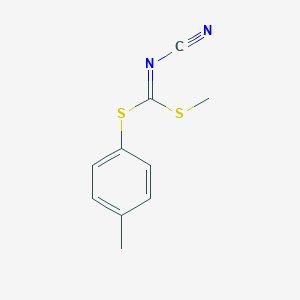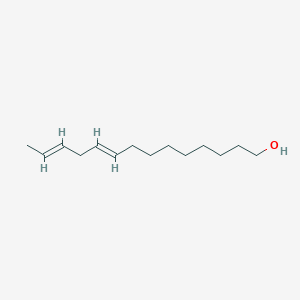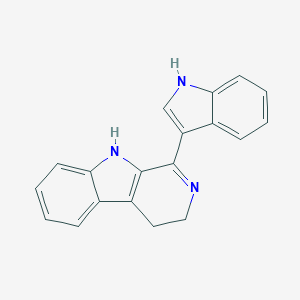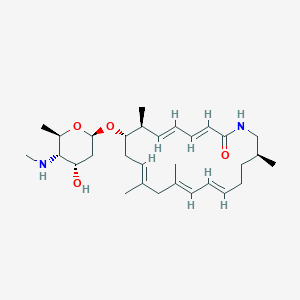
Vicenistatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vicenistatin is a natural product that is isolated from the fermentation broth of Streptomyces halstedii. It belongs to the family of ansamycin antibiotics and has been found to possess anticancer properties.
Mécanisme D'action
The mechanism of action of Vicenistatin involves the inhibition of HSP90. HSP90 is a chaperone protein that is responsible for the stability and function of many oncogenic proteins. These oncogenic proteins are essential for the growth and survival of cancer cells. By inhibiting HSP90, Vicenistatin induces the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
Vicenistatin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). Additionally, Vicenistatin has been found to modulate the immune system, leading to an enhanced antitumor response.
Avantages Et Limitations Des Expériences En Laboratoire
Vicenistatin has several advantages for lab experiments. It is a natural product that can be easily obtained from the fermentation broth of Streptomyces halstedii. It has been extensively studied for its anticancer properties and has been found to be effective against various cancer cell lines. However, there are also some limitations to the use of Vicenistatin in lab experiments. Its complex synthesis method makes it difficult to produce large quantities of the compound. Additionally, its potency and selectivity can vary depending on the modifications made during the synthesis process.
Orientations Futures
For the study of Vicenistatin include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in other diseases.
Applications De Recherche Scientifique
Vicenistatin has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The compound works by binding to the heat shock protein 90 (HSP90) and preventing its interaction with client proteins. HSP90 is a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, Vicenistatin induces the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth.
Propriétés
Numéro CAS |
150999-05-6 |
|---|---|
Nom du produit |
Vicenistatin |
Formule moléculaire |
C30H48N2O4 |
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
(3E,5E,7S,8S,10E,13E,15E,19S)-8-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-7,11,13,19-tetramethyl-1-azacycloicosa-3,5,10,13,15-pentaen-2-one |
InChI |
InChI=1S/C30H48N2O4/c1-21-12-8-7-9-13-23(3)20-32-28(34)15-11-10-14-24(4)27(17-16-22(2)18-21)36-29-19-26(33)30(31-6)25(5)35-29/h7-8,10-12,14-16,23-27,29-31,33H,9,13,17-20H2,1-6H3,(H,32,34)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,27-,29-,30+/m0/s1 |
Clé InChI |
FINGADBUNZWVLV-KVAOKYIVSA-N |
SMILES isomérique |
C[C@H]1CC/C=C/C=C(/C/C(=C/C[C@@H]([C@H](/C=C/C=C/C(=O)NC1)C)O[C@H]2C[C@@H]([C@@H]([C@H](O2)C)NC)O)/C)\C |
SMILES |
CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |
SMILES canonique |
CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |
Synonymes |
vicenistatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



